3-Methoxycinnoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxycinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-6-7-4-2-3-5-8(7)10-11-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPZVFAARDDFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325503 | |
| Record name | 3-methoxycinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17372-80-4 | |
| Record name | 3-methoxycinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies of 3 Methoxycinnoline and Its Derivatives
Classical Cyclization Approaches to the Cinnoline (B1195905) Nucleus
The traditional methods for cinnoline synthesis predominantly rely on intramolecular cyclization reactions of appropriately substituted benzene derivatives. These approaches, while foundational, often require specific precursors and sometimes harsh reaction conditions.
Richter and Related Diazotization-Cyclization Reactions
The Richter synthesis, first reported in 1883, represents one of the earliest methods for constructing the cinnoline ring system. wikipedia.orgresearchgate.net This reaction typically involves the diazotization of an o-aminoarylalkyne, followed by an intramolecular cyclization. The general mechanism proceeds through the formation of a diazonium salt from a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). organic-chemistry.org This is followed by an intramolecular attack of the alkyne onto the diazonium group, leading to the formation of the cinnoline ring.
While the classical Richter synthesis often leads to 4-hydroxycinnoline derivatives, modifications of this approach can be envisioned for the synthesis of methoxy-substituted cinnolines. For instance, starting with an appropriately substituted o-amino-(methoxyphenyl)acetylene and performing the diazotization-cyclization sequence could potentially yield a methoxycinnoline derivative. The regioselectivity of the cyclization would be influenced by the position of the methoxy (B1213986) group on the starting aniline.
A related approach involves the cyclization of arenediazonium salts derived from o-aminophenylpropionic acid, which was the first synthesis of the cinnoline ring. researchgate.net
Table 1: Key Features of Richter and Related Diazotization-Cyclization Reactions
| Feature | Description |
| Starting Materials | o-Aminoarylalkynes, o-aminophenylpropionic acids |
| Key Reagents | Sodium nitrite, strong acid (e.g., HCl, H2SO4) |
| Intermediate | Arenediazonium salt |
| Reaction Type | Intramolecular electrophilic cyclization |
| Typical Products | 4-Hydroxycinnolines, cinnoline-3-carboxylic acids |
Cyclizations Involving Arylhydrazones and Arylhydrazines as Precursors
The use of arylhydrazones and arylhydrazines as precursors is a versatile and widely employed strategy for the synthesis of the cinnoline nucleus. researchgate.net This approach offers a high degree of flexibility in introducing various substituents onto the cinnoline ring.
One common method involves the acid-catalyzed cyclization of arylhydrazones derived from α-ketoesters or related compounds. The reaction mechanism typically involves the formation of a hydrazone, followed by an intramolecular electrophilic attack of the aromatic ring onto the imine carbon, and subsequent aromatization to yield the cinnoline. The nature and position of substituents on the arylhydrazine and the carbonyl compound determine the final substitution pattern of the cinnoline product. For the synthesis of 3-methoxycinnoline, one could hypothetically start with a methoxy-substituted phenylhydrazine and a suitable carbonyl partner.
Another strategy involves the cyclization of o-acylphenylhydrazines. For example, the cyclization of 2-arylhydrazonopropanals has been utilized in the synthesis of 3-aroyl-substituted cinnolines. scribd.com While not a direct synthesis of this compound, this highlights the utility of arylhydrazone cyclization in accessing functionalized cinnolines.
Contemporary Synthetic Strategies for Cinnolines and their Functionalized Analogues
Modern synthetic chemistry has introduced powerful new tools for the construction of heterocyclic systems, with metal-catalyzed reactions being at the forefront. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation compared to classical approaches.
A direct synthesis of this compound has been achieved through the nucleophilic substitution of 3-bromocinnoline with sodium methoxide in methanol at elevated temperatures in a sealed tube. thieme.com This demonstrates a post-functionalization approach to access the target molecule.
Furthermore, the formation of 4-arylamino-3-methoxycinnoline 1-oxides has been reported from the cyclization of N-o-nitrobenzylideneanilines with potassium cyanide in methanol. rsc.org This reaction proceeds through the intermediacy of a 2-aryl-3-cyano-2H-indazole 1-oxide, which undergoes ring-opening and recyclization to form the cinnoline oxide. rsc.org
Metal-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formation Reactions
Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of N-heterocycles. These methods enable the construction of the cinnoline ring through the formation of key C-C and C-N bonds via mechanisms such as C-H activation and cross-coupling reactions.
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including quinolines and other N-heterocycles. nih.govresearchgate.netnih.govresearchgate.net While specific examples for the direct synthesis of this compound are not prevalent in the reviewed literature, the general strategies can be adapted.
Palladium-catalyzed annulation reactions often involve the coupling of an aryl halide or a substrate with an activated C-H bond with an alkyne or another coupling partner. For a potential synthesis of a this compound derivative, one could envision a palladium-catalyzed coupling of a suitably substituted o-haloaniline or o-haloarylhydrazine with an alkyne bearing a methoxy group. The catalytic cycle would typically involve oxidative addition, migratory insertion, and reductive elimination steps to construct the cinnoline ring.
Table 2: Overview of a Hypothetical Palladium-Catalyzed Annulation for this compound Synthesis
| Component | Role | Example |
| Aryl Precursor | Provides the benzene ring of the cinnoline | o-Iodo- or o-bromoaniline derivative |
| Coupling Partner | Provides the atoms for the pyridazine (B1198779) ring | Methoxy-substituted alkyne |
| Catalyst | Facilitates the C-C and C-N bond formation | Pd(OAc)2, PdCl2(PPh3)2 |
| Ligand | Modulates the reactivity of the catalyst | Phosphine ligands (e.g., PPh3) |
| Base | Promotes the reaction | K2CO3, Cs2CO3 |
Copper-catalyzed reactions have gained prominence as a cost-effective and efficient alternative to palladium catalysis for the synthesis of heterocycles. nih.govchim.itresearchgate.netresearchgate.net These reactions often proceed via C-H activation or Ullmann-type coupling mechanisms.
A potential copper-catalyzed route to this compound derivatives could involve the intramolecular C-N bond formation of a suitably functionalized precursor. For instance, an o-haloarylhydrazone containing a methoxy group could undergo a copper-catalyzed intramolecular cyclization to form the cinnoline ring. The copper catalyst would facilitate the coupling between the nitrogen of the hydrazine and the aryl halide.
Another approach could involve a copper-catalyzed three-component reaction, which has been successfully employed for the synthesis of other N-heterocycles like morpholines. nih.gov Adapting such a strategy would require the careful selection of starting materials that could assemble into the this compound scaffold under copper catalysis.
Rhodium-Catalyzed C-H Activation and Annulation Pathways
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the construction of complex heterocyclic frameworks. These methods offer high efficiency and regioselectivity, proceeding under relatively mild conditions.
One prominent rhodium(III)-catalyzed approach involves the redox-neutral annulation of azo compounds with diazo compounds. This strategy provides a direct route to the cinnoline core through a tandem C-H activation and C-N bond formation process. The reaction is typically carried out in the presence of a rhodium catalyst, such as [Cp*RhCl2]2, and a silver salt additive.
Another versatile method is the Rh(III)-catalyzed two-fold C-H activation and [4+2] annulation of N-aryl cyclic hydrazides with vinyl acetate. thieme.com This reaction constructs 3,4-unsubstituted, 1,2-phthaloyl-protected cinnolines. thieme.com The process is believed to proceed through the formation of a five-membered rhodacycle intermediate, followed by coordination and migratory insertion of the coupling partner.
Furthermore, rhodium-catalyzed synthesis of cinnolinium salts from azobenzenes and alkynes has been developed. These cinnolinium salts can then be transformed into various cinnoline derivatives. The reaction proceeds via a five-membered rhodacycle and demonstrates high functional group tolerance.
Table 1: Examples of Rhodium-Catalyzed Cinnoline Synthesis
| Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Azo compounds and diazo compounds | [Cp*RhCl2]2, AgSbF6 | Cinnoline derivatives | |
| N-aryl cyclic hydrazides and vinyl acetate | Rh(III) catalyst | 1,2-phthaloyl-protected cinnolines | thieme.com |
| Azobenzenes and alkynes | Rh(III) catalyst | Cinnolinium salts |
Transition-Metal-Free Cyclization Protocols
The development of transition-metal-free synthetic routes is of great interest due to the reduced cost, lower toxicity, and simplified purification procedures. Several such methods have been established for the synthesis of cinnolines.
A notable transition-metal-free approach is the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine to afford cinnoline derivatives. orgsyn.orgorgsyn.org This reaction proceeds via a key intramolecular redox step to form a 2-nitrosobenzaldehyde intermediate in situ. orgsyn.org This is followed by condensation with benzylamine, isomerization to a hydrazone, and subsequent cyclization and aromatization to yield the final cinnoline product. orgsyn.org
The proposed mechanism involves the deprotonation of 2-nitrobenzyl alcohol, which then undergoes an intramolecular redox reaction. The resulting 2-nitrosobenzaldehyde condenses with benzylamine, and the intermediate isomerizes to a hydrazone that cyclizes and aromatizes to form the cinnoline ring. orgsyn.org
Base-promoted cyclization reactions provide another avenue for transition-metal-free cinnoline synthesis. An efficient base-promoted synthesis has been developed from 2-nitrobenzyl alcohol and benzylamine via an intramolecular redox cyclization reaction. orgsyn.org In this method, a base such as CsOH·H₂O facilitates the initial deprotonation and subsequent steps of the reaction cascade. orgsyn.org The choice of base and solvent can significantly influence the reaction efficiency and yield.
Electrochemical methods offer a green and efficient alternative for the synthesis of cinnoline-related structures. The synthesis of benzo[c]cinnolinium salts has been achieved through the electrochemical oxidation of 2-azobiaryls. thieme-connect.de This method involves a single-electron transfer driven by an oxidant, followed by an intramolecular cyclization via nucleophilic addition. thieme-connect.de This approach demonstrates excellent functional group tolerance and high efficiency. While this example focuses on a fused cinnoline system, the principles of electrochemical oxidation to trigger cyclization are applicable to the broader class of cinnoline derivatives.
Microwave-Assisted and Catalyst-Free Cinnoline Synthesis
Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate reaction rates, improve yields, and often enable reactions under solvent-free or catalyst-free conditions.
The synthesis of polyfunctionally substituted cinnolines has been achieved through the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins under controlled microwave irradiation in the presence of a base like piperidine. This method provides high yields in short reaction times, typically around 20 minutes at 100 °C.
Table 2: Comparison of Conventional vs. Microwave-Assisted Cinnoline Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Cinnoline synthesis from pyridazine carboxylate and nitroolefins | Longer reaction times, potentially lower yields | 86-93% yield in 20 minutes |
These catalyst-free and microwave-assisted approaches align with the principles of green chemistry by reducing energy consumption and avoiding the use of heavy metal catalysts.
Specific Synthetic Routes to this compound and Proximal Derivatives
While a wide array of synthetic methods for the general cinnoline scaffold have been developed, specific documented routes to this compound are less common. However, its synthesis can be envisioned through the functionalization of a pre-formed cinnoline ring, primarily via nucleophilic substitution of a suitable leaving group at the 3-position or by methylation of a 3-hydroxycinnoline precursor.
One plausible and widely used strategy in heterocyclic chemistry is the nucleophilic aromatic substitution (SNAr) of a halide. This would involve the synthesis of a 3-halocinnoline, such as 3-chlorocinnoline or 3-bromocinnoline, followed by reaction with sodium methoxide. The synthesis of the 3-halocinnoline precursor can be achieved through various established cinnoline ring-forming reactions, followed by a halogenation step if necessary. The subsequent substitution with methoxide would likely require heating in a suitable solvent like methanol or dimethylformamide. It has been noted that nucleophilic substitution at the 3-position of the cinnoline ring can require more forcing conditions compared to the 4-position.
Table 3: Proposed Synthetic Route to this compound via Nucleophilic Substitution
| Step | Precursor | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Cinnoline | Halogenating agent (e.g., POCl₃, PBr₃) | 3-Halocinnoline |
| 2 | 3-Halocinnoline | Sodium methoxide (CH₃ONa), Methanol (CH₃OH), Heat | This compound |
An alternative approach involves the O-methylation of 3-hydroxycinnoline. The synthesis of 3-hydroxycinnolines can be accomplished through methods such as the Neber–Bossel synthesis, which involves the cyclization of a hydrazine derived from a 2-aminophenylhydroxyacetate. Once 3-hydroxycinnoline is obtained, it can be methylated using a variety of standard methylating agents. Reagents such as dimethyl sulfate or diazomethane in the presence of a suitable base would be expected to yield this compound. The choice of methylating agent and reaction conditions would be crucial to ensure selective O-methylation over N-methylation of the cinnoline ring.
Table 4: Proposed Synthetic Route to this compound via O-Methylation
| Step | Precursor | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 2-Aminophenylhydroxyacetate derivative | Diazotization, Reduction, Cyclization | 3-Hydroxycinnoline |
| 2 | 3-Hydroxycinnoline | Methylating agent (e.g., (CH₃)₂SO₄, CH₂N₂), Base | This compound |
Synthesis of this compound-1-oxides
The preparation of this compound-1-oxides is a significant area of study, as the N-oxide functionality can modulate the electronic properties and biological activity of the cinnoline core. A primary route to these compounds involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 3-position of a pre-formed cinnoline-1-oxide ring.
A common precursor for this transformation is 3-chlorocinnoline-1-oxide. The reaction of 3-chlorocinnoline-1-oxide with sodium methoxide in a suitable solvent, such as methanol, leads to the displacement of the chloride ion by the methoxide ion, yielding the desired this compound-1-oxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The reaction conditions, including temperature and reaction time, are optimized to ensure high conversion and yield.
| Starting Material | Reagent | Solvent | Product |
| 3-Chlorocinnoline-1-oxide | Sodium methoxide | Methanol | This compound-1-oxide |
Detailed research has demonstrated that the efficiency of this reaction can be influenced by the nature of the solvent and the concentration of the methoxide nucleophile.
Targeted Synthesis of Substituted 3-Methoxycinnolines
The targeted synthesis of substituted 3-methoxycinnolines allows for the introduction of various functional groups onto the cinnoline ring, enabling the exploration of structure-activity relationships. These syntheses can be broadly categorized into two approaches: functional group interconversion on a pre-existing this compound core or the de novo synthesis of the substituted cinnoline ring followed by methoxylation.
One versatile method for introducing substituents is through the use of a 3-halocinnoline intermediate. For instance, 3-chloro or 3-bromocinnoline can undergo nucleophilic substitution with sodium methoxide to yield this compound. Subsequently, other positions on the benzene portion of the cinnoline ring can be functionalized through electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming electrophile to the desired position.
Alternatively, substituted anilines can be used as starting materials in classic cinnoline ring-forming reactions, such as the Widman-Stoermer synthesis or the Borsche cinnoline synthesis. By choosing an appropriately substituted aniline, a cinnoline with a desired substitution pattern can be constructed. If the 3-position is not already functionalized in a way that allows for direct conversion to a methoxy group, a halogen can be introduced at this position and subsequently displaced by methoxide.
For example, the synthesis of a 7-nitro-3-methoxycinnoline could potentially be achieved by starting with a 4-nitroaniline derivative, constructing the cinnoline ring, halogenating the 3-position, and finally reacting with sodium methoxide.
| Precursor | Key Reactions | Target Compound |
| Substituted Aniline | Cinnoline ring formation, Halogenation, Nucleophilic substitution | Substituted this compound |
| 3-Halocinnoline | Nucleophilic substitution, Electrophilic aromatic substitution | Substituted this compound |
The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Reactivity and Chemical Transformations of 3 Methoxycinnoline
Electrophilic Aromatic Substitution Patterns within the Cinnoline (B1195905) System
Electrophilic Aromatic Substitution (EAS) on the cinnoline ring system is generally disfavored due to the electron-withdrawing effect of the two nitrogen atoms, which deactivates the ring towards attack by electrophiles. wikipedia.org However, the presence of the strongly activating methoxy (B1213986) group at the C-3 position provides electron density to the heterocyclic system, influencing the regioselectivity of substitution.
The methoxy group is a powerful ortho- and para-directing group. masterorganicchemistry.com In the 3-methoxycinnoline system, this directing effect is exerted upon the carbocyclic (benzene) part of the molecule. The C-4 position is ortho to the methoxy group but is part of the electron-deficient pyridazine (B1198779) ring, making it an unlikely site for conventional EAS. Therefore, electrophilic attack is predicted to occur on the benzo- portion of the scaffold. The primary sites for substitution would be the positions that are electronically activated by the methoxy group and least deactivated by the ring nitrogens. Based on these principles, substitution is most likely to occur at the C-6 and C-8 positions. The precise outcome of reactions such as nitration or halogenation would depend on the specific reaction conditions and the nature of the electrophile.
Directed Ortho-Metalation Chemistry of this compound
Directed ortho-metalation (DoM) is a powerful synthetic strategy that overrides the typical electronic preferences of a substrate, allowing for highly regioselective C-H bond functionalization. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position. baranlab.org The methoxy group is a well-established and effective DMG.
The methoxy group at the C-3 position of this compound serves as an excellent DMG, directing lithiation exclusively to the adjacent C-4 position. researchgate.net Treatment of this compound with a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA), in tetrahydrofuran (THF) at low temperatures (e.g., -75 °C) results in the clean and efficient formation of a 4-lithio-3-methoxycinnoline intermediate. researchgate.net This high regioselectivity is achieved through the chelation of the lithium cation by the oxygen atom of the methoxy group and the N-2 nitrogen of the cinnoline ring, which positions the base to abstract the C-4 proton. This method provides a reliable route to a C-4 functionalized cinnoline, a position that is not readily accessible through other substitution patterns.
The 4-lithio-3-methoxycinnoline species generated in situ is a potent nucleophile that can react with a wide array of electrophiles to introduce diverse functional groups at the C-4 position. researchgate.net This electrophilic trapping reaction is typically high-yielding and serves as a cornerstone for the synthesis of 3,4-disubstituted cinnoline derivatives. The versatility of this method allows for significant molecular diversification from a common intermediate. researchgate.net
| Electrophile Class | Specific Electrophile Example | Resulting Functional Group at C-4 |
|---|---|---|
| Aldehydes | Benzaldehyde | Hydroxy(phenyl)methyl |
| Ketones | Acetone | 1-Hydroxy-1-methylethyl |
| Alkyl Halides | Methyl Iodide | Methyl |
| Disulfides | Dimethyl disulfide | Methylthio |
| Isocyanates | Phenyl isocyanate | Phenylcarbamoyl |
| Carbon Dioxide | CO₂ (gas) | Carboxylic acid |
The primary and most documented pathway for the metalation of this compound is the directed lithiation at the C-4 position. While remote metalation is a known strategy for functionalizing positions distant from the directing group in other aromatic and heteroaromatic systems, its application to the this compound scaffold is not extensively reported. researchgate.net The strong directing effect of the C-3 methoxy group, combined with the influence of the ring nitrogens, kinetically favors deprotonation at the C-4 site. Accessing other positions, such as those on the benzo- ring, via lithiation would likely require pre-blocking the C-4 position or employing alternative metalation strategies that override the powerful ortho-directing influence of the methoxy group.
Nucleophilic Reactivity and Ring Transformations of this compound Derivatives
The electron-deficient nature of the cinnoline ring makes it susceptible to attack by nucleophiles, particularly if a suitable leaving group is present at an activated position. In this compound itself, the methoxy group is a poor leaving group, and thus the parent compound is not highly reactive towards nucleophilic aromatic substitution (SNAr).
However, derivatives of this compound, such as those bearing a halide or other good leaving group at the C-4 position (synthesized via DoM), are expected to be excellent substrates for SNAr reactions. A nucleophile can attack the C-4 position, leading to the displacement of the leaving group. This reactivity provides a secondary pathway for the diversification of the C-4 position.
Ring transformation reactions, such as ring-opening or rearrangement, are known for certain nitrogen-containing heterocycles under specific conditions, often involving strong nucleophiles or harsh reaction conditions. mdpi.com However, such transformations have not been specifically detailed for the this compound scaffold in the available literature.
Functional Group Interconversions on the this compound Scaffold
The functional groups on the this compound core can be chemically modified to produce new derivatives. The most significant functional group on the parent scaffold is the C-3 methoxy group. A common and synthetically useful transformation is the cleavage of this methyl ether to yield the corresponding 3-hydroxycinnoline, which exists in tautomeric equilibrium with cinnolin-3(2H)-one. This demethylation can be achieved using standard ether-cleavage reagents.
| Transformation | Reagent(s) | Product | Notes |
|---|---|---|---|
| O-Demethylation | Boron tribromide (BBr₃) | 3-Hydroxycinnoline | A powerful Lewis acid for cleaving aryl methyl ethers. |
| O-Demethylation | Hydrobromic acid (HBr) | 3-Hydroxycinnoline | Requires strong acidic conditions and often elevated temperatures. |
| Oxidation of a C-4 alkylthio group | m-CPBA | C-4 alkylsulfinyl or alkylsulfonyl group | The level of oxidation can be controlled by stoichiometry and conditions. |
| Reduction of a C-4 carboxyl group | Lithium aluminum hydride (LiAlH₄) | C-4 hydroxymethyl group | Standard reduction of a carboxylic acid to a primary alcohol. |
Advanced Spectroscopic and Structural Elucidation Studies of 3 Methoxycinnoline Analogues
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within the molecular framework of 3-methoxycinnoline analogues and for probing their conformational preferences in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provides a wealth of information regarding scalar and dipolar couplings, respectively.
The ¹H NMR spectrum of a this compound derivative, such as 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, reveals characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the protons on the dihydrocinnolinone ring. For instance, the methoxy protons typically appear as a sharp singlet, while the aromatic protons exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their substitution and coupling with neighboring protons.
Two-dimensional NMR experiments are crucial for definitive structural assignment. A ¹H-¹H COSY spectrum establishes the connectivity between vicinal protons, allowing for the tracing of proton networks within the molecule. For instance, correlations between adjacent aromatic protons can confirm their relative positions on the cinnoline (B1195905) and phenyl rings.
Furthermore, NOESY experiments provide insights into the spatial proximity of protons, which is vital for conformational analysis. The observation of a Nuclear Overhauser Effect (NOE) between two protons indicates that they are close in space, typically within 5 Å. For this compound analogues, NOE data can be used to determine the preferred orientation of the methoxy group relative to the cinnoline ring and to elucidate the conformation of flexible side chains. By analyzing the network of NOE cross-peaks, a three-dimensional model of the predominant conformation in solution can be constructed.
Detailed analysis of ¹H and ¹³C chemical shifts, coupling constants (J-values), and NOE data allows for a comprehensive understanding of the solution-state structure and dynamics of this compound analogues.
Table 1: Illustrative ¹H NMR Data for a this compound Analogue
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 8.24 | s | - |
| Ar-H | 7.91 | s | - |
| Ar-H | 7.57 | d | 8.4 |
| Ar-H | 7.06 | d | 8.4 |
| OH | 5.96 | bs | - |
| OCH₃ | 4.02 | s | - |
| CH₂ | 3.32 | s | - |
| CH₂ | 2.65 | s | - |
| 2 x CH₃ | 1.17 | s | - |
| Data for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one. growingscience.com |
X-ray Crystallography for Precise Structural Determination of this compound Derivatives
X-ray crystallography provides the most definitive and high-resolution structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of the molecular geometry and packing of this compound derivatives in the solid state.
The crystal structure of a this compound analogue, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, has been determined by single-crystal X-ray diffraction. growingscience.com The analysis revealed a monoclinic crystal system with the space group P2₁/c. growingscience.com The pyridazine (B1198779) and dimedone rings in this derivative are not coplanar. growingscience.com The bond lengths of N1-N2 and N2-C3 were found to be 1.339 Å and 1.337 Å, respectively. growingscience.com
Such crystallographic data are invaluable for validating theoretical models and understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. These interactions can play a significant role in the physical properties and biological activity of the compounds. The precise atomic coordinates obtained from X-ray crystallography serve as a benchmark for computational studies and can aid in the design of new analogues with specific three-dimensional structures.
Table 2: Selected Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.921(2) |
| b (Å) | 11.566(4) |
| c (Å) | 16.986(6) |
| β (°) | 107.338(5) |
| Volume (ų) | 1485.5(8) |
| Z | 4 |
| Data for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one. growingscience.com |
Advanced Mass Spectrometry Techniques in the Characterization of this compound Species
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are routinely applied in the characterization of this compound species.
Electron ionization (EI) is a common ionization method that often leads to extensive fragmentation of the molecular ion. The resulting mass spectrum displays a series of fragment ions, and the analysis of these fragments can provide valuable clues about the molecule's structure. For a this compound analogue, characteristic fragmentation pathways may involve the loss of the methoxy group (a neutral loss of 31 Da, CH₃O•), cleavage of the cinnoline ring, or fragmentation of substituents.
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. This information is crucial for confirming the identity of a synthesized compound and for distinguishing between isobaric species (compounds with the same nominal mass but different elemental compositions).
Tandem mass spectrometry (MS/MS) experiments involve the selection of a specific ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting daughter ions provides detailed structural information and helps to elucidate the fragmentation pathways. This technique is particularly useful for the structural characterization of novel this compound derivatives and for the identification of metabolites in biological samples.
Table 3: Common Neutral Losses Observed in the Mass Spectra of Organic Molecules
| Neutral Loss (Da) | Lost Fragment |
| 15 | CH₃• |
| 18 | H₂O |
| 28 | CO or C₂H₄ |
| 31 | CH₃O• |
| 43 | C₃H₇• or CH₃CO• |
| 45 | COOH• |
Theoretical and Computational Investigations of 3 Methoxycinnoline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic architecture of 3-Methoxycinnoline. Methods such as Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, which dictates its physical and chemical properties. Key aspects of its electronic structure that can be elucidated include the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's electronic stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity. For cinnoline (B1195905) and its derivatives, these calculations help in understanding how substituents, like the 3-methoxy group, modulate the electronic properties of the core ring system.
Density Functional Theory (DFT) Studies on Reactivity and Stability Profiles
Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity and stability of molecules like this compound. sciepub.commdpi.com By calculating various molecular properties and reactivity descriptors, DFT provides a quantitative framework for predicting chemical behavior. nih.gov
Global Reactivity Descriptors: Global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a general overview of the molecule's reactivity. scirp.org These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Higher hardness correlates with greater stability. mdpi.com
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com
These parameters help in comparing the stability and reactivity of this compound with other related compounds.
Local Reactivity Descriptors: While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions and the Molecular Electrostatic Potential (MEP), identify the most reactive sites within the molecule.
Fukui Functions: These functions indicate the propensity of each atom in the molecule to be attacked by a nucleophile or an electrophile. nih.gov This allows for the prediction of regioselectivity in chemical reactions involving this compound.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. ufms.br Regions with negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions with positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the cinnoline ring and the oxygen atom of the methoxy (B1213986) group, indicating these as potential sites for electrophilic interaction.
The table below summarizes key conceptual DFT reactivity descriptors that are typically calculated to assess the reactivity and stability of a molecule like this compound.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |
Prediction of Spectroscopic Properties through Computational Models
Computational models are invaluable for predicting and interpreting the spectroscopic properties of molecules, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. nih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic transitions and vibrational modes. arxiv.org
NMR Spectroscopy: Quantum chemical calculations, typically using DFT with methods like Gauge-Independent Atomic Orbital (GIAO), can accurately predict the 1H and 13C NMR chemical shifts of this compound. nih.gov By comparing the calculated spectra with experimental data, the structural assignment can be confirmed. These calculations can also help to understand how the electronic environment of each nucleus is influenced by the methoxy substituent and the cinnoline ring system.
Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of vibration for this compound. nih.gov The calculated IR spectrum can be compared with the experimental spectrum to assign the observed absorption bands to specific functional groups and vibrational motions within the molecule. This provides a detailed characterization of the molecule's vibrational properties.
Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. scirp.org For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations also provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, within the molecule.
The following table illustrates the types of spectroscopic data that can be predicted for this compound using computational models.
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| NMR | 1H and 13C Chemical Shifts (ppm) | DFT (GIAO) |
| IR | Vibrational Frequencies (cm-1) | DFT |
| UV-Vis | λmax (nm), Oscillator Strength, Transition Type | TD-DFT |
Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.govdovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of this compound. mdpi.comnih.gov
Intramolecular Interactions: MD simulations can explore the conformational landscape of this compound, particularly the rotation around the C-O bond of the methoxy group. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them, providing insights into its flexibility and structural dynamics.
Intermolecular Interactions: To understand how this compound interacts with other molecules, such as solvents or biological macromolecules, MD simulations are particularly useful. researchgate.net By simulating this compound in a box of solvent molecules (e.g., water), one can study the solvation process and identify key intermolecular interactions, such as hydrogen bonding and van der Waals forces.
The binding of this compound to a biological target, such as an enzyme or receptor, can also be investigated using MD simulations. These simulations can provide a dynamic picture of the binding process, identify the key amino acid residues involved in the interaction, and estimate the binding free energy. nih.gov This information is crucial for understanding the molecule's potential biological activity and for the rational design of new derivatives with improved properties.
Parameters often analyzed in MD simulations to understand molecular interactions include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the molecule or a complex. dovepress.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. dovepress.com
Radial Distribution Function (RDF): Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point, providing information about solvation shells.
Hydrogen Bond Analysis: Identifies the formation and lifetime of hydrogen bonds between the molecule and its environment. dovepress.com
Applications of 3 Methoxycinnoline As a Chemical Scaffold and Building Block
Role in the Design and Construction of Complex Organic Molecules
The cinnoline (B1195905) ring system, of which 3-Methoxycinnoline is a derivative, is a significant structural motif in organic synthesis. The presence of two nitrogen atoms in the aromatic scaffold influences its reactivity and provides sites for further functionalization. Organic building blocks are fundamental components for the bottom-up assembly of molecular architectures. This compound, with its methoxy (B1213986) group at the 3-position, offers a specific functional handle that can be strategically utilized in the design and construction of intricate organic molecules.
The synthesis of complex molecules often relies on the use of pre-functionalized building blocks that can be coupled together in a controlled manner. The methoxy group in this compound can act as a directing group or be transformed into other functional groups, thereby guiding the assembly of more elaborate structures. The cinnoline core itself can be synthesized through various methods, including the cyclization of arylhydrazones and arenediazonium salts, allowing for the introduction of a wide range of substituents. researchgate.net This flexibility in synthesis, combined with the reactivity of the cinnoline ring, makes this compound a strategic component in the toolbox of synthetic organic chemists for creating novel molecular entities.
Utilization in Materials Chemistry and Advanced Functional Systems
The unique electronic and photophysical properties of heterocyclic compounds have led to their exploration in the field of materials chemistry. Cinnoline derivatives, in particular, have shown potential for use in advanced functional systems due to their interesting physical characteristics. researchgate.net
Luminescent materials are of significant interest for their applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The extended π-conjugated system of the cinnoline ring can give rise to fluorescence. For instance, luminescence has been observed in pyrrolo[1,2-b]cinnolines, with a high relative quantum yield. researchgate.net While specific data on the luminescent properties of this compound is not extensively documented, its structural similarity to other luminescent heterocyclic compounds suggests its potential as a building block for the design of new fluorescent materials. The methoxy group, being an electron-donating group, can modulate the electronic structure of the cinnoline core, potentially influencing the emission wavelength and quantum yield of resulting materials.
The general approach to developing luminescent materials often involves the synthesis of derivatives with tailored photophysical properties. By incorporating the this compound scaffold into larger conjugated systems or by forming metal complexes, it may be possible to create novel materials with desirable luminescent characteristics.
Nonlinear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov The development of organic NLO materials has been driven by the potential for large second- and third-order optical nonlinearities. Aryl-substituted cinnolines have been identified as having potential for use as materials for nonlinear optics. researchgate.net
The NLO response of a molecule is often related to its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system. The this compound scaffold, with its electron-donating methoxy group and the π-deficient cinnoline ring, possesses some of the key features required for NLO activity. Further modification of the this compound structure, for instance, by introducing strong electron-withdrawing groups at other positions on the cinnoline ring, could lead to the development of new molecules with significant NLO properties. The design and synthesis of such push-pull systems based on the this compound core is a promising avenue for the creation of novel NLO materials.
This compound as a Core Structure for Scaffold Diversification and Library Synthesis
Chemical libraries are collections of diverse small molecules that are essential for high-throughput screening in drug discovery and chemical biology. nih.gov The synthesis of these libraries often relies on the use of a common core structure, or scaffold, which is systematically modified to generate a large number of related compounds. The concept of combinatorial chemistry involves the systematic and repetitive linking of various "building blocks" to a central scaffold to create a library of structurally diverse molecules. nih.gov
The this compound scaffold is well-suited for this purpose. Its core structure can be readily synthesized and subsequently functionalized at various positions. The methoxy group at the 3-position provides a point for modification, and other positions on the bicyclic ring can also be targeted for the introduction of diverse substituents. This allows for the generation of a library of this compound derivatives with a wide range of chemical and physical properties. Such libraries can then be screened for biological activity or other desired functions. The development of efficient synthetic routes to functionalized this compound derivatives is key to its successful application in library synthesis.
Strategic Integration into Novel Chemical Entities for Further Academic Research
The cinnoline nucleus is recognized as an important bicyclic heterocycle and is a structural subunit in many compounds with interesting pharmaceutical properties. nih.gov Cinnoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities. nih.gov This makes the this compound scaffold an attractive starting point for the design and synthesis of novel chemical entities for academic research, particularly in the field of medicinal chemistry.
By strategically modifying the this compound core, researchers can explore the structure-activity relationships of new series of compounds. For example, the methoxy group could be replaced with other substituents to investigate their effect on biological activity. Furthermore, the cinnoline ring can be incorporated into larger, more complex molecules to create hybrid structures with potentially enhanced or novel properties. The versatility of the this compound scaffold allows for the exploration of new chemical space and the development of new research tools and potential therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-Methoxycinnoline, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis of this compound typically involves cyclization of substituted anilines with glyoxal derivatives under acidic conditions. For example, using 3-methoxyaniline and glyoxal in the presence of sulfuric acid as a catalyst (modified from quinoline synthesis protocols) . Optimization includes temperature control (60–80°C) and solvent selection (e.g., ethanol or acetic acid). Yields can be improved by refluxing for 12–24 hours and employing inert atmospheres to prevent oxidation. Purity is confirmed via thin-layer chromatography (TLC) and recrystallization.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify methoxy group resonance (δ ~3.8–4.0 ppm for H; δ ~55–60 ppm for C) and aromatic proton patterns .
- FT-IR : Confirms C-O-C stretching (~1250 cm) and aromatic C-H bonds (~3000 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 174.068 for CHNO) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Methodological Answer : Solubility is tested in polar (water, methanol) and nonpolar solvents (dichloromethane, hexane) using saturation shake-flask methods. Stability studies involve:
- pH dependence : Incubate in buffers (pH 2–12) at 25°C and analyze degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C) to assess decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., methoxy group’s electron-donating effect). Molecular docking (AutoDock Vina) evaluates interactions with target proteins (e.g., cytochrome P450 enzymes) using PDB structures . Free energy perturbation (FEP) simulations quantify binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Literature screening : Use PubMed/Scopus with keywords (e.g., "this compound AND bioactivity").
- Risk of bias assessment : Apply Cochrane criteria (e.g., randomization, blinding) .
- Meta-analysis : Pool data using fixed/random-effects models (RevMan software) to address heterogeneity. Subgroup analyses (e.g., cell lines vs. in vivo models) clarify discrepancies .
Q. How can isomer formation during synthesis be minimized or characterized?
- Methodological Answer :
- Chromatographic separation : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate isomers .
- X-ray crystallography : Resolve stereochemistry of major products.
- Kinetic control : Optimize reaction time and temperature to favor thermodynamically stable products. For example, shorter reaction times (<6 hours) reduce byproduct formation .
Q. What experimental designs are optimal for studying this compound’s metabolic pathways?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS .
- Isotopic labeling : Synthesize C-labeled this compound to trace metabolic intermediates .
- Gene knockout models : Use CRISPR/Cas9-modified cell lines (e.g., CYP3A4-deficient) to identify metabolizing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
